Adipamide

Description

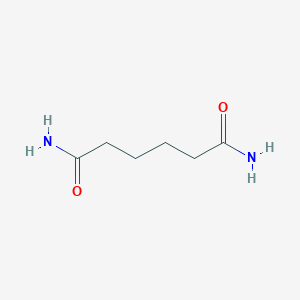

Structure

3D Structure

Properties

IUPAC Name |

hexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNWZKBFMFUVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Record name | ADIPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020032 | |

| Record name | Adipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adipamide is a colorless powder. (NTP, 1992), Colorless solid; [CAMEO] mp = 228 deg C and practically insoluble in cold water; [Ullmann] White solid; [Alfa Aesar MSDS] | |

| Record name | ADIPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanediamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER; VERY SOL IN ALC | |

| Record name | ADIPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANEDIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PLATES | |

CAS No. |

628-94-4 | |

| Record name | ADIPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanediamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40DRU033OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXANEDIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

428 °F (NTP, 1992), 220 °C | |

| Record name | ADIPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANEDIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Adipamide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Core Properties, Synthesis, and Applications of Hexanediamide

Abstract

Adipamide, a dicarboxylic acid amide, serves as a crucial monomer in the synthesis of specialty polyamides and as a chemical intermediate. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, various synthetic routes with experimental protocols, and its applications, particularly in the context of materials for drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.

Core Data and Properties

This compound, also known as hexanediamide, is a white crystalline solid. Its fundamental chemical identifiers and physical properties are summarized below for easy reference.

Chemical Identity and Molecular Structure

| Identifier | Value |

| CAS Number | 628-94-4 |

| Molecular Formula | C₆H₁₂N₂O₂ |

| IUPAC Name | Hexanediamide |

| Synonyms | Adipic acid diamide, Hexanedioic diamide |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 144.17 g/mol |

| Melting Point | 220-225 °C |

| Solubility in water | 4.4 g/L at 12 °C |

| Appearance | White crystalline powder |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed, ranging from traditional chemical methods to more recent bio-based approaches. Below are detailed methodologies for key synthesis protocols.

Synthesis from Adipic Acid and Urea (Solvent-Free)

This method provides a greener, solvent-free approach to this compound synthesis.

Materials:

-

Adipic acid

-

Urea

-

Boric acid (catalyst)

-

Aqueous ammonia solution

Procedure:

-

Combine adipic acid (1.0 eq), urea (1.5 eq), and boric acid (0.4 eq) in a mortar.

-

Triturate the mixture thoroughly with a pestle for 5-10 minutes.

-

Transfer the triturated mixture to a beaker and heat it on a hot plate to 160-180°C for 20-30 minutes. The mixture will melt and then solidify as the product forms.

-

After cooling to room temperature, add aqueous ammonia solution to the crude product and heat with stirring to remove any unreacted adipic acid.

-

Filter the solid product, wash with water, and dry to obtain this compound.

Bio-based Synthesis from Glucose

A sustainable route to this compound has been developed starting from glucose. This multi-step process involves the initial conversion of glucose to glucaric acid, followed by amidation and subsequent reduction.[1]

Step 1: Preparation of Glucaric Acid Potassium Salt from Glucose

-

This step involves the oxidation of glucose using nitric acid in the presence of a catalyst, followed by neutralization with potassium hydroxide to yield the potassium salt of glucaric acid.[1]

Step 2: Preparation of Glucaramide

-

The glucaric acid potassium salt (1.0 eq) is treated with a strong acid (e.g., sulfuric acid) in methanol to remove the potassium ions.[1]

-

After removing the methanol, the resulting glucaric acid is treated with an aqueous ammonia solution to form glucaramide.[1]

Step 3: Synthesis of this compound

-

A reaction solution is prepared by mixing hydrogen bromide in acetic acid.[1]

-

The glucaramide from the previous step is added to this solution along with a catalyst.[1]

-

The mixture is then subjected to hydrogenation at a temperature of 120-150°C and a pressure of 30-50 bar for 2-10 hours to produce this compound.[1]

Applications in Drug Development

While not a signaling molecule itself, this compound's bifunctional nature makes it a valuable building block for creating polymers used in drug delivery systems. Polyamides derived from this compound can be designed to be biocompatible and biodegradable, offering a platform for controlled drug release.[2][3]

These polyamide-based systems can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. The properties of these polymers can be tuned by copolymerization with other monomers to achieve desired release kinetics and mechanical properties.[4]

Visualized Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of this compound from adipic acid.

Caption: Generalized synthesis workflow for this compound.

Role in Polymer-Based Drug Delivery

This diagram illustrates the conceptual role of this compound as a monomer in the formation of a polyamide chain for use in a drug delivery system.

Caption: this compound as a building block for drug delivery systems.

References

- 1. KR20200024578A - Manufacturing method of this compound which is an Intermediate for bio nylon composition - Google Patents [patents.google.com]

- 2. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [ouci.dntb.gov.ua]

- 4. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Adipamide from Dimethyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of adipamide from dimethyl adipate. The document details the core chemical principles, experimental protocols, and quantitative data associated with this reaction, tailored for professionals in research and development.

Introduction

This compound, a white solid organic compound with the formula (CH₂CH₂C(O)NH₂)₂, is a crucial intermediate in various industrial applications, notably as a monomer in the production of nylon 6,6 and other polyamides.[1] Its synthesis from dimethyl adipate via ammonolysis is a fundamental and widely studied reaction in organic chemistry. This process involves the nucleophilic acyl substitution of the ester groups of dimethyl adipate with ammonia. This guide will explore the reaction mechanism, detail experimental procedures, and present key quantitative data to facilitate its application in a laboratory setting.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from dimethyl adipate proceeds through a nucleophilic acyl substitution mechanism, specifically an ammonolysis reaction.[2] The reaction can be described in two main stages:

-

Nucleophilic Attack: An ammonia (NH₃) molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups of dimethyl adipate. This leads to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, leading to the elimination of a methoxide (CH₃O⁻) leaving group. The methoxide ion then deprotonates the newly added ammonium group to form methanol and the monoamide intermediate, methyl 5-carbamoylpentanoate.

This process is then repeated on the second ester group to yield the final product, this compound.

Experimental Protocols

While various conditions can be employed, the following protocols provide a general framework for the synthesis of this compound from dimethyl adipate.

Protocol 1: Ammonolysis in Methanolic Ammonia

This protocol is adapted from studies on the ammonolysis of esters.[3][4]

Materials:

-

Dimethyl adipate

-

7.0 M solution of ammonia in methanol

-

Round-bottom flask with a stir bar

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Cold methanol for washing

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve a known amount of dimethyl adipate in the 7.0 M solution of ammonia in methanol. A typical molar excess of ammonia is used to drive the reaction to completion.

-

Equip the flask with a reflux condenser and a stir bar.

-

Heat the reaction mixture to a desired temperature (e.g., 25-60°C) and stir for a specified duration (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the this compound product.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with a small amount of cold methanol to remove any unreacted starting material and soluble byproducts.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Synthesis using an Amine in Aqueous Solution

This protocol is based on a patented method for this compound synthesis using an amine and can be adapted for ammonia.

Materials:

-

Dimethyl adipate

-

Aqueous ammonia solution (e.g., 28-30%)

-

Reaction vessel with a stirrer

-

Heating and cooling system

-

Filtration apparatus

-

Washing solutions (e.g., potassium bromide solution, acetonitrile solution, cyclohexane solution as described in the patent)

-

Dehydrating agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Charge the reaction vessel with dimethyl adipate and the aqueous ammonia solution.

-

Raise the temperature of the solution to 40-45°C while stirring at a controlled speed (e.g., 110-130 rpm).

-

Maintain these conditions for a specified period (e.g., 50-70 minutes).

-

Allow the reaction mixture to stand without stirring for a period (e.g., 90-120 minutes).

-

Cool the solution to 10-15°C to precipitate the this compound crystals.

-

Filter the crystals and wash sequentially with appropriate solutions to remove impurities.

-

Dry the product using a suitable dehydrating agent to obtain the final this compound.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound and related compounds from dimethyl adipate.

Table 1: Reaction Conditions for the Ammonolysis of Dimethyl Adipate

| Parameter | Value | Reference |

| Reactant 1 | Dimethyl Adipate | [3][4] |

| Reactant 2 | 7.0 M Ammonia in Methanol | [3][4] |

| Temperature | 25 °C | [3][4] |

| Reaction Time | 24 hours | [3][4] |

| Solvent | Methanol | [3][4] |

Table 2: Synthesis of this compound using an Amine (p-Toluidine) - Example Data

| Parameter | Value | Reference |

| Dimethyl Adipate | 4 mol | |

| p-Toluidine Solution | 6 mol | |

| Aqueous Solution | 6 mol | |

| Temperature | 45 °C | |

| Stirring Speed | 130 rpm | |

| Stirring Time | 70 min | |

| Standing Time | 120 min | |

| Crystallization Temp. | 15 °C | |

| Yield | 93% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound from dimethyl adipate.

Logical Relationship of Reaction Parameters

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome.

Conclusion

The synthesis of this compound from dimethyl adipate is a robust and well-understood chemical transformation. By carefully controlling reaction parameters such as temperature, reaction time, and reactant concentrations, high yields of pure this compound can be achieved. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully implement this synthesis in their work. Further optimization may be required based on specific laboratory conditions and desired product specifications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Characteristics of Adipamide Powder

Introduction

This compound (IUPAC name: Hexanediamide), a diamide of adipic acid, is a white, crystalline powder with the chemical formula C₆H₁₂N₂O₂.[1][2] It serves as a crucial chemical intermediate, particularly in the synthesis of polymers and various organic compounds.[1] For researchers and professionals in drug development and material science, a thorough understanding of its physical characteristics is essential for process optimization, formulation development, and quality control. This document provides a comprehensive overview of the core physical properties of this compound powder, detailed experimental protocols for their characterization, and logical workflows to guide the analytical process.

Core Physical and Chemical Properties

The fundamental properties of this compound powder are summarized below. These values are critical for predicting its behavior in various chemical and physical processes.

| Property | Value |

| Appearance | White to colorless crystalline powder or chunks.[1][3][4][5] |

| Molecular Formula | C₆H₁₂N₂O₂[1][2] |

| Molecular Weight | 144.17 g/mol [1] |

| Melting Point | 220 - 229 °C (428 - 444 °F)[1][2][4] |

| Boiling Point | ~370 °C (698 °F); estimates vary.[3] |

| Density | ~1.243 g/cm³ (Calculated for the triclinic polymorph at 273 K).[6] |

| Solubility | Water: Slightly soluble; 4.4 g/L at 12.2 °C.[1][2][4] Alcohol (Ethanol, Methanol): Very soluble.[1][3] Ether: Slightly soluble.[1] Formic Acid: Soluble (e.g., 50 mg/mL).[4] |

| Crystal Structure (Triclinic Polymorph) | Space Group: P-1[6] Unit Cell Parameters: a = 5.1097 Å b = 5.5722 Å c = 7.0472 Å α = 69.577° β = 87.120° γ = 75.465°[6] Molecules per unit cell (Z): 1[6] |

Experimental Protocols for Physical Characterization

Accurate determination of physical properties requires standardized experimental methods. The following protocols outline common techniques used to characterize this compound powder.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.

-

Objective: To determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus) of this compound powder.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q-2000, Perkin-Elmer Diamond DSC).[7]

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.[7] Hermetically seal the pan to enclose the sample.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, under a continuous purge of inert gas like nitrogen (20-50 mL/min).[7][8] The temperature range should span the melting event (e.g., from 25 °C to 250 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).[7]

-

Crystal Structure Analysis via X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phases of a material and can be used to determine its crystal structure.

-

Objective: To obtain the diffraction pattern of this compound powder to confirm its crystalline form and determine unit cell parameters.

-

Instrumentation: A modern powder X-ray diffractometer (e.g., Siemens D-5000) with a CuKα radiation source (λ = 1.5418 Å).[6][9]

-

Methodology:

-

Sample Preparation: The this compound powder is gently packed into a sample holder, ensuring a flat, smooth surface.

-

Data Collection: The sample is irradiated with monochromatic X-rays at various incident angles (2θ). The intensity of the diffracted X-rays is recorded by a detector. Data is typically collected over a 2θ range of 5° to 50°.

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline structure.

-

The positions and intensities of the diffraction peaks are analyzed.

-

Indexing software is used to determine the unit cell parameters (a, b, c, α, β, γ) and space group.[6]

-

For full structure solution from powder data, advanced methods like Rietveld refinement are employed.[6]

-

-

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate thermal stability and decomposition profiles.[10]

-

Objective: To determine the decomposition temperature and thermal stability of this compound powder.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery 5500).[11]

-

Methodology:

-

Sample Preparation: Place a precisely weighed sample (5-10 mg) of this compound powder into a TGA pan (typically platinum or alumina).[11]

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[11] The temperature range should extend beyond the decomposition point (e.g., from 25 °C to 600 °C).

-

Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The resulting data reveals the temperature ranges in which the material is stable and the kinetics of its decomposition.[11]

-

Visualized Workflows and Relationships

Diagrams are provided to illustrate key experimental workflows for the physical characterization of a powder such as this compound.

Caption: Workflow for the comprehensive physical characterization of a powder sample.

Caption: Simplified block diagram of a Differential Scanning Calorimetry (DSC) experiment.

References

- 1. Hexanediamide | C6H12N2O2 | CID 12364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 628-94-4 [m.chemicalbook.com]

- 5. This compound | 628-94-4 [chemicalbook.com]

- 6. Differential evolution: crystal structure determination of a triclinic polymorph of this compound from powder diffraction data - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Effect of Milling on DSC Thermogram of Excipient Adipic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. rsc.org [rsc.org]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Adipamide Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of adipamide in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, with the chemical formula C₆H₁₂N₂O₂, is a dicarboxylic acid amide derived from adipic acid. It is a white, crystalline solid at room temperature. Its utility spans various applications, including as a monomer in the synthesis of polyamides, an intermediate in the production of other organic compounds, and a component in pharmaceutical formulations. Understanding its solubility characteristics is paramount for its effective use in these domains, influencing reaction kinetics, purification processes, and bioavailability.

Quantitative Solubility of this compound

The solubility of this compound is influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Aqueous and Acidic Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 4.4 g/L[1] | 12.20[1] |

| Formic Acid | 50 mg/mL[2][3] | Not Specified |

| Acetic Acid | 50 mg/mL | Not Specified |

| Ethanol: Formic Acid (1:1) | 50 mg/mL[2][3] | Not Specified |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Readily Soluble[4] |

| Ethanol | Readily Soluble[4] |

| General Alcohols | Very Soluble[5] |

| Ether | Slightly Soluble[5] |

Note: The lack of specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, and DMSO is a notable gap in the existing literature.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocols outline the general methodologies for determining the solubility of a solid compound like this compound in a given solvent.

General Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask. The excess solid ensures that saturation is reached.

-

Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period to allow the system to reach equilibrium. This duration can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a membrane filter that is compatible with the solvent and does not adsorb the solute. Centrifugation followed by careful decantation of the supernatant can also be employed.

-

Quantification: A known volume of the clear, saturated filtrate is carefully diluted. The concentration of this compound in the diluted sample is then determined using a validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

OECD Test Guideline 105: Water Solubility

For regulatory purposes, the determination of water solubility often follows standardized guidelines, such as the OECD Test Guideline 105. This guideline describes two primary methods: the Column Elution Method and the Flask Method.

-

Column Elution Method: This method is suitable for substances with low solubility. The test substance is coated on an inert support material and packed into a column. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

-

Flask Method: This method is similar to the general shake-flask method described above and is suitable for substances with higher solubility. It involves agitating the substance in water at a constant temperature until equilibrium is reached, followed by separation and analysis of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in water and various organic solvents. While quantitative data for aqueous and some acidic solvents are established, there is a clear need for further research to quantify the solubility of this compound in a broader range of common organic solvents. The provided experimental protocols offer a standardized approach for researchers to generate this valuable data, which is crucial for the continued development and application of this versatile compound.

References

Spectroscopic Analysis of Adipamide: A Technical Guide

Introduction

Adipamide (hexanediamide) is a primary amide derived from adipic acid. As a fundamental building block in the synthesis of various polyamides and a potential metabolite in biological systems, a thorough understanding of its structural characteristics is crucial. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document outlines the key spectral features, presents detailed experimental protocols for data acquisition, and includes a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are essential for confirming its identity and purity. The data presented here is for this compound dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in its structure. Due to the molecule's symmetry, the number of unique proton environments is limited. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.21 | Broad Singlet | 2H | -NH₂ |

| ~6.67 | Broad Singlet | 2H | -NH₂ |

| ~2.03 | Triplet | 4H | -CH₂-C=O |

| ~1.47 | Multiplet | 4H | -CH₂-CH₂- |

The two broad singlets for the amide protons (-NH₂) suggest that they are in slightly different chemical environments or that there is restricted rotation around the C-N bond. The protons on the carbons adjacent to the carbonyl groups appear as a triplet, while the central methylene protons show a more complex multiplet.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Given the symmetry of the molecule, three distinct carbon signals are expected.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (Amide Carbonyl) |

| ~35 | -CH₂-C=O |

| ~25 | -CH₂-CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound provides key information about its functional groups, particularly the amide moieties.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H Stretch | Primary Amide (-NH₂)[2][3] |

| 2950-2850 | C-H Stretch | Alkane (-CH₂)[2] |

| 1690-1630 | C=O Stretch (Amide I band) | Primary Amide (-C=O)[2] |

| 1650-1580 | N-H Bend (Amide II band) | Primary Amide (-NH₂)[2][3] |

The presence of a strong absorption band for the C=O stretch (Amide I) and the N-H bend (Amide II), along with the characteristic N-H stretching frequencies, are definitive indicators of the primary amide functional groups in this compound.[2][4]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following sections detail the methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol (Solution State)

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The final sample height in the tube should be around 4-5 cm.

-

-

Instrument Parameters :

-

The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon environment.

-

The spectral data should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard such as TMS.

-

IR Spectroscopy Protocol (Solid State - KBr Pellet)

-

Sample Preparation :

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Adipamide: A Comprehensive Technical Guide to its Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipamide (hexanediamide), a dicarboxylic acid amide, serves as a crucial monomer in the synthesis of various polyamides and as a building block in organic synthesis. A thorough understanding of its thermal properties, specifically its melting point and thermal stability, is paramount for its application in polymerization processes, material science, and pharmaceutical development. This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound, complete with detailed experimental protocols and data presented for clear interpretation.

Physicochemical Properties of this compound

This compound is a white, crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Hexanediamide | [2] |

| Synonyms | Adipic acid diamide, Adipic diamide | [2] |

| CAS Number | 628-94-4 | [3] |

| Molecular Formula | C₆H₁₂N₂O₂ | [2] |

| Molecular Weight | 144.17 g/mol | [3] |

Melting Point of this compound

The melting point of a crystalline solid is a critical physical constant, indicative of its purity. For this compound, the melting point is consistently reported in a narrow range, signifying a well-defined crystalline structure.

Quantitative Data

The melting point of this compound has been determined by various analytical methods, with Differential Scanning Calorimetry (DSC) providing the most precise data, including the enthalpy of fusion.

| Parameter | Value | Method |

| Melting Point | 226-229 °C | Not specified (lit.) |

| Melting Point | 220 to 225 °C | Not specified |

| Melting Point | 499.1 K (226.1 °C) | DSC |

| Enthalpy of Fusion (ΔfusH) | 52.72 kJ/mol | DSC |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample undergoes a phase transition, such as melting, it absorbs energy, which is detected as an endothermic peak on the DSC thermogram.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure no loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Thermal Stability of this compound

Thermal stability is a measure of a substance's resistance to decomposition upon heating. For this compound, this is a critical parameter for high-temperature applications like melt polymerization.

General Observations

This compound is generally considered to be a thermally stable compound.[4] However, upon combustion, it decomposes to produce hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Quantitative Data

While extensive thermogravimetric analysis (TGA) data for various polyamides derived from this compound is available, specific quantitative data on the thermal decomposition of pure this compound is not prevalent in publicly accessible literature. General information for aliphatic amides suggests that decomposition typically begins at temperatures above 300 °C, but this can vary based on the specific molecular structure and experimental conditions.

| Parameter | Value | Method |

| Onset Decomposition Temperature | Data not readily available | TGA |

| Peak Decomposition Temperature | Data not readily available | TGA |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Apparatus: A calibrated Thermogravravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to study the thermal decomposition in the absence of oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis:

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The temperature of the maximum rate of mass loss is determined from the peak of the derivative of the TGA curve (DTG curve).

-

The percentage of residual mass at the end of the experiment is also recorded.

-

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

State Transitions of this compound with Temperature

This diagram illustrates the relationship between temperature and the physical state of this compound.

Caption: State transitions of this compound as a function of temperature.

Conclusion

This compound exhibits a sharp and well-defined melting point in the range of 226-229 °C, confirming its crystalline nature. While generally considered thermally stable, specific data on its decomposition temperature from thermogravimetric analysis is not widely reported. The detailed experimental protocols provided herein for DSC and TGA offer a standardized approach for researchers to accurately characterize the thermal properties of this compound and similar compounds. This knowledge is essential for optimizing its use in various industrial and scientific applications.

References

Adipamide as a Precursor for Nylon 6,6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nylon 6,6 with a focus on the role of adipamide as a key intermediate. The document details the synthetic pathways from adipic acid to adiponitrile, a crucial monomer for nylon 6,6 production, via the this compound route. It includes a comparative analysis of different industrial processes, experimental methodologies derived from established industrial practices, and the subsequent conversion of adiponitrile to the final polymer.

Introduction to Nylon 6,6 and its Precursors

Nylon 6,6 is a synthetic polyamide widely used in various industries due to its excellent mechanical properties, thermal stability, and chemical resistance. It is synthesized through the polycondensation of two monomers: hexamethylenediamine and adipic acid. The production of these monomers, particularly hexamethylenediamine, is a critical aspect of the nylon 6,6 manufacturing chain. Adiponitrile is the direct precursor to hexamethylenediamine, produced through its hydrogenation.

While several industrial routes to adiponitrile exist, including the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile, the synthesis from adipic acid via this compound presents a viable alternative. This route, often referred to as the adipic acid ammonolysis or dehydration process, involves the reaction of adipic acid with ammonia to form this compound, which is subsequently dehydrated to yield adiponitrile.

Synthesis of Adiponitrile via this compound

The conversion of adipic acid to adiponitrile through an this compound intermediate can be broadly categorized into two main industrial approaches: the liquid-phase process and the gas-phase process. Both methods involve the reaction of adipic acid with ammonia, but differ in their reaction conditions and catalyst state.

Chemical Transformations

The overall transformation involves two key steps:

-

Amidation of Adipic Acid: Adipic acid reacts with ammonia to form diammonium adipate, which upon heating, dehydrates to form this compound.

-

Dehydration of this compound: this compound is then catalytically dehydrated to produce adiponitrile.

Industrial Production Processes

In the liquid-phase process, molten adipic acid is reacted with ammonia in the presence of a soluble catalyst, typically phosphoric acid or its salts. The reaction is carried out at temperatures ranging from 200 to 300°C.[1] A diluent, such as a semi-nitrile compound, can be used to improve the reaction medium's properties.[1] The crude adiponitrile is then purified through a series of steps including washing, settling, and distillation.[1]

The gas-phase process involves the reaction of vaporized adipic acid with ammonia gas in a fluidized bed reactor. This method typically employs a solid catalyst, such as boron phosphate or phosphoric acid on a silica support.[1] The reaction temperatures are higher than in the liquid-phase process, generally ranging from 350 to 420°C.[1] The gas-phase route is reported to offer higher yields and selectivity.

Quantitative Data Comparison of Adiponitrile Synthesis Routes

The choice of synthesis route for adiponitrile production is influenced by factors such as raw material availability, energy costs, and environmental considerations. The adipic acid ammonolysis route competes with other major industrial processes.

| Production Route | Key Raw Materials | Catalyst | Temperature (°C) | Yield/Selectivity | Key Advantages | Key Disadvantages |

| Adipic Acid Ammonolysis (Liquid-Phase) | Adipic acid, Ammonia | Phosphoric acid or its salts | 200 - 300 | 84-93% yield (with diluent)[1] | Utilizes readily available adipic acid. | Lower yield compared to gas-phase, product quality can be lower.[1] |

| Adipic Acid Ammonolysis (Gas-Phase) | Adipic acid, Ammonia | Boron phosphate, H₃PO₄/SiO₂ | 350 - 420 | 92-96% yield[1] | High yield and selectivity. | Higher energy consumption due to vaporization of adipic acid. |

| Butadiene Hydrocyanation | Butadiene, Hydrogen Cyanide | Nickel-based complexes | 30 - 150 | High (overall process) | High atom economy. | Use of highly toxic hydrogen cyanide. |

| Acrylonitrile Dimerization | Acrylonitrile | Electrochemical process | Ambient | ~90% selectivity[2] | Avoids the use of hydrogen cyanide. | High electricity consumption. |

Experimental Protocols (Adapted from Industrial Process Descriptions)

The following protocols are representative methodologies for the synthesis of this compound and its subsequent conversion to adiponitrile, based on the principles of the industrial processes. These are intended as a guide for laboratory-scale synthesis and may require optimization.

Synthesis of this compound from Adipic Acid (Liquid-Phase)

Objective: To synthesize this compound from adipic acid and ammonia in a liquid-phase reaction.

Materials:

-

Adipic acid

-

Ammonia (gas or aqueous solution)

-

Phosphoric acid (catalyst)

-

High-boiling point solvent (e.g., tetraglyme) as a diluent (optional)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle with temperature controller

-

Mechanical stirrer

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

To the three-neck flask, add adipic acid and the optional diluent.

-

Add a catalytic amount of phosphoric acid (e.g., 1-2 mol% relative to adipic acid).

-

Begin stirring and heat the mixture to 200-250°C to melt the adipic acid and form a homogeneous solution.

-

Once the desired temperature is reached, start bubbling ammonia gas through the reaction mixture via the gas inlet tube at a steady rate.

-

Continue the reaction for several hours, monitoring the formation of water, which will be evolved and can be collected in a Dean-Stark trap if desired. The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of carboxylic acid C=O stretch and appearance of amide C=O stretch).

-

After the reaction is complete (as indicated by the cessation of water evolution or by analytical monitoring), cool the reaction mixture to room temperature.

-

The crude this compound will solidify upon cooling. It can be purified by recrystallization from a suitable solvent, such as water or ethanol.

Dehydration of this compound to Adiponitrile (Gas-Phase)

Objective: To catalytically dehydrate this compound to adiponitrile in a gas-phase reaction.

Materials:

-

This compound

-

Solid acid catalyst (e.g., phosphoric acid on silica gel)

-

Tube furnace

-

Quartz or stainless steel reactor tube

-

Inert gas (e.g., nitrogen)

-

Condenser

-

Collection flask

Procedure:

-

Prepare the catalyst by impregnating silica gel with a solution of phosphoric acid, followed by drying and calcination.

-

Pack the reactor tube with the prepared catalyst, placing quartz wool at both ends to hold the catalyst bed in place.

-

Install the reactor tube in the tube furnace and connect the gas lines and condenser system.

-

Heat the furnace to the desired reaction temperature (e.g., 350-400°C) under a flow of inert gas.

-

In a separate vessel, melt the this compound.

-

Once the reactor has reached the target temperature, introduce the molten this compound into the reactor via a syringe pump, along with a carrier gas (e.g., nitrogen mixed with a small amount of ammonia).

-

The vaporized this compound will pass over the catalyst bed and undergo dehydration.

-

The product stream, containing adiponitrile and water, will exit the reactor and pass through the condenser.

-

Collect the liquid product in the collection flask, which should be cooled in an ice bath.

-

The crude adiponitrile can be purified by fractional distillation under reduced pressure.

From Adiponitrile to Nylon 6,6

The adiponitrile synthesized via the this compound route serves as a direct precursor to hexamethylenediamine, one of the two essential monomers for nylon 6,6 production.

Hydrogenation of Adiponitrile to Hexamethylenediamine

Adiponitrile is converted to hexamethylenediamine through catalytic hydrogenation. This is typically carried out using a nickel or cobalt-based catalyst (e.g., Raney nickel) under high pressure and elevated temperature.[3] The reaction is highly exothermic and is usually performed in the presence of ammonia to suppress the formation of byproducts.

A 100% yield of hexamethylenediamine has been reported using a Raney Ni catalyst at 100°C and 8 MPa of H₂ pressure.[3]

Polycondensation to Nylon 6,6

The final step in the synthesis of nylon 6,6 is the polycondensation of hexamethylenediamine with adipic acid.[4] Equimolar amounts of the two monomers are reacted in water to form a "nylon salt." This salt is then heated in an autoclave to approximately 280°C to drive off water and promote the formation of amide bonds, resulting in the molten nylon 6,6 polymer.[4][5] The polymer is then extruded, cooled, and pelletized.

Conclusion

The synthesis of adiponitrile from adipic acid via an this compound intermediate is a well-established industrial process that offers a viable alternative to other production routes. The choice between the liquid-phase and gas-phase processes depends on a balance of factors including desired yield, energy costs, and capital investment. This technical guide provides a foundational understanding of the chemical principles and process considerations for utilizing this compound as a precursor in the synthesis of nylon 6,6, offering valuable insights for researchers and professionals in the field of polymer chemistry and chemical process development.

References

Adipamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipamide, a dicarboxylic acid amide derived from adipic acid, serves as a versatile scaffold in medicinal chemistry. Its linear, flexible six-carbon backbone provides an ideal platform for the synthesis of diverse derivatives with a wide range of biological activities. This technical guide explores the synthesis, quantitative biological data, and mechanisms of action of various this compound derivatives, with a particular focus on their potential as anticancer agents and enzyme inhibitors. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and development in this promising area of drug discovery.

Introduction

The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. This compound, with its two primary amide groups, offers a unique starting point for creating bidentate ligands or for derivatization at one or both nitrogen atoms to generate a library of compounds with diverse physicochemical properties. The inherent flexibility of the adipoyl core allows for optimal positioning of pharmacophoric groups within a target's binding site. This guide will delve into the synthetic strategies used to create this compound derivatives and highlight their potential in targeting key cellular pathways implicated in disease.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with adipic acid or its more reactive derivatives, such as adipoyl chloride. Standard amide bond formation reactions are then employed to introduce a variety of substituents.

General Experimental Protocol for the Synthesis of N,N'-Disubstituted this compound Derivatives

This protocol outlines a general one-step synthesis for N,N'-diaryl adipamides from adipic acid and substituted anilines.

Materials:

-

Adipic acid

-

Substituted aniline (e.g., 4-chloroaniline)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve adipic acid (1 mmol) and a substituted aniline (2 mmol) in 20 mL of CH2Cl2.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DMAP (0.13 mmol) to the mixture and stir for 15 minutes.

-

Add DCC (2.2 mmol) to the reaction mixture and allow it to warm to room temperature. Stir for 18-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 10 mL of 1N HCl, 10 mL of saturated aqueous NaHCO3, and 10 mL of brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the desired N,N'-disubstituted this compound derivative.[1]

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and elemental analysis to confirm their structure and purity.[2]

Potential Applications of this compound Derivatives

The this compound scaffold has been explored for its potential in various therapeutic areas, most notably in oncology and as enzyme inhibitors.

Anticancer Activity

Several studies have investigated the cytotoxic effects of various amide derivatives against cancer cell lines. While research on this compound derivatives specifically is emerging, the broader class of diamide and substituted amide compounds has shown significant promise.

3.1.1. N-Phenylbenzamide Derivatives as a Case Study

Research on N-phenylbenzamide derivatives, which share the core amide linkage, has demonstrated their potential as anticancer agents. For instance, a series of imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[3]

| Compound | Substitution | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |

| 4e | p-OCH3 | 8.9 | 11.1 | 9.2 |

| 4f | p-F | 7.5 | 9.3 | 8.9 |

| Doxorubicin | - | 1.2 | 1.5 | 1.8 |

| Table 1: Cytotoxicity (IC50) of selected N-phenylbenzamide derivatives against various cancer cell lines.[3] |

These results indicate that substituted benzamide derivatives can exhibit potent, single-digit micromolar activity against various cancer cell lines. Further exploration of this compound derivatives with similar substitution patterns is warranted.

3.1.2. Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] Flavonoid-based amide derivatives have been shown to target this pathway, suggesting a potential mechanism of action for this compound-based anticancer agents.

Below is a diagram illustrating the PI3K/AKT signaling pathway and the points of potential inhibition by therapeutic agents.

Caption: PI3K/AKT signaling pathway with potential inhibition points.

Enzyme Inhibition

The this compound scaffold can be modified to target the active sites of various enzymes. A notable example is the development of histone deacetylase (HDAC) inhibitors.

3.2.1. This compound-Based Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy. Several HDAC inhibitors feature a linear carbon chain, similar to the this compound backbone, connecting a zinc-binding group to a capping group that interacts with the surface of the enzyme.

While specific this compound-based HDAC inhibitors with extensive publicly available data are limited, the general structure-activity relationship (SAR) of hydroxamic acid-based HDAC inhibitors provides a blueprint for the design of this compound derivatives.

Experimental Protocol for HDAC Enzyme Inhibition Assay:

This protocol provides a general method for assessing the HDAC inhibitory activity of synthesized compounds using HeLa cell nuclear extracts.

Materials:

-

Synthesized this compound derivatives

-

HeLa cell nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Trichostatin A (TSA) or SAHA (as a positive control)

-

Assay buffer

-

Developer solution

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the HeLa nuclear extract to each well.

-

Add the diluted test compounds or positive control to the respective wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometric plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[7][8][9]

Below is a workflow diagram for the synthesis and evaluation of potential this compound-based HDAC inhibitors.

Caption: Workflow for discovery of this compound-based HDAC inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The flexible adipoyl scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The successful development of other amide-based therapeutics, particularly in the fields of oncology and enzyme inhibition, provides a strong rationale for the continued investigation of this compound derivatives.

Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing and screening larger libraries of this compound derivatives with diverse substituents to build comprehensive structure-activity relationships.

-

Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of bioactive this compound derivatives.

-

In Vivo Studies: Evaluating the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models of disease.

By leveraging the synthetic tractability and favorable physicochemical properties of the this compound scaffold, researchers are well-positioned to develop novel and effective therapeutic agents for a range of diseases.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Health and Safety of Adipamide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is imperative to consult the official SDS for Adipamide from your supplier and to conduct a thorough risk assessment before handling this chemical. All laboratory personnel must be adequately trained in safe handling procedures.

Executive Summary

This compound, a white crystalline solid, is a chemical intermediate with applications in organic synthesis. While it is not classified as a highly hazardous substance, it does present potential health and safety risks that necessitate careful handling. This guide provides an in-depth overview of the health and safety information for this compound, including its physical and chemical properties, known hazards, handling and storage procedures, and emergency response protocols. All quantitative data is summarized in tables for ease of reference, and key experimental and procedural workflows are visualized using diagrams.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂N₂O₂ | [1] |

| Molar Mass | 144.174 g·mol⁻¹ | [1] |

| Appearance | White powder or chunks | [1][2] |

| Melting Point | 220 to 229 °C (428 to 444 °F) | [1][2] |

| Solubility in Water | 4.4 g/L (at 12 °C) | [1] |

| Autoignition Temperature | Not applicable | [3] |

| Flash Point | Not applicable | [3] |

Hazard Identification and Classification

This compound is classified as an irritant to the eyes and skin.[3][4] The toxicological properties of this substance have not been fully investigated.[3] It is important to note that no occupational exposure limits have been listed by ACGIH, NIOSH, or OSHA for this compound.[3]

Table 2: GHS Hazard Statements for this compound

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [4][5] |

| H319 | Causes serious eye irritation | [4][5] |

| H335 | May cause respiratory irritation | [5] |

Toxicological Information

The primary toxicological concern with this compound is its irritant effects. Limited acute toxicity data is available.

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 6 g/kg | [3] |

Combustion of this compound may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2][6]

Experimental Protocols

Acute Oral Toxicity (Representative Protocol)

The acute oral toxicity of a substance is typically determined using a limit test or a full study to establish the LD50 value. The following is a generalized protocol based on OECD Test Guideline 423 (Acute Toxic Class Method).

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.[7]

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight prior to dosing.[7]

-

Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.[7] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Dermal Irritation (Representative Protocol)

The potential of this compound to cause skin irritation is assessed using a protocol consistent with OECD Test Guideline 404.

-

Animal Selection: Healthy, young adult albino rabbits are used.[9]

-